molecular formula C6H8N2O3S B1629491 Ethyl 5-(methylthio)-1,3,4-oxadiazole-2-carboxylate CAS No. 62373-31-3

Ethyl 5-(methylthio)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B1629491
CAS No.: 62373-31-3
M. Wt: 188.21 g/mol
InChI Key: XZLFIBACGVLQMG-UHFFFAOYSA-N
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Description

Ethyl 5-(methylthio)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a methylthio (-SCH₃) group and at the 2-position with an ethyl carboxylate (-COOEt).

Properties

IUPAC Name

ethyl 5-methylsulfanyl-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-3-10-5(9)4-7-8-6(11-4)12-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLFIBACGVLQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40614660
Record name Ethyl 5-(methylsulfanyl)-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62373-31-3
Record name Ethyl 5-(methylsulfanyl)-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of Ethyl Hydrazinecarboxylate

Ethyl hydrazinecarboxylate is prepared by reacting hydrazine hydrate with ethyl chloroformate in anhydrous dichloromethane (DCM) at 0–5°C. This intermediate is isolated in 85–90% yield after aqueous workup.

Step 2: Acylation with Methylthioacetic Anhydride

The hydrazinecarboxylate undergoes acylation with methylthioacetic anhydride in tetrahydrofuran (THF) under nitrogen atmosphere. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), yielding the bis-acylated product at 70–75°C over 6 hours.

Step 3: Cyclization with Carbon Disulfide

Cyclization is achieved using carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol. The mixture is refluxed for 12 hours, followed by acidification with hydrochloric acid to precipitate the oxadiazole ring. Purification via recrystallization from ethanol/water affords the target compound in 72–78% yield.

Table 1: Optimization of Cyclization Parameters

Parameter Optimal Condition Yield Impact
CS₂ Concentration 2.5 equiv Maximizes ring closure
Temperature 80°C Reduces side products
Reaction Time 12 hours Ensures completion

Photoredox-Catalyzed Oxidative Cyclization

Recent advancements employ photoredox catalysis for constructing the 1,3,4-oxadiazole core. This method utilizes methylthioacetaldehyde and ethyl 2-azidoacetate as precursors under visible light irradiation.

Reaction Setup

  • Catalyst : Iridium-based photocatalyst (Ir(ppy)₃, 2 mol%)
  • Oxidant : Hypervalent iodine reagent (PhI(OAc)₂, 1.5 equiv)
  • Solvent : Dichloromethane (DCM)
  • Light Source : 40 W white LED (λ = 450 nm)

The reaction proceeds via single-electron transfer (SET), generating a nitrene intermediate that cyclizes to form the oxadiazole ring. After 8 hours, column chromatography (hexane/ethyl acetate) isolates the product in 65–68% yield.

Advantages :

  • Ambient temperature operation avoids thermal degradation.
  • Broad functional group tolerance, including sensitive esters.

Phosphoryl Chloride (POCl₃)-Mediated Cyclization

Industrial-scale synthesis often employs POCl₃ due to its efficacy in dehydrative cyclization. The protocol involves:

Substrate Preparation

Ethyl 2-(methylthio)acetylhydrazinecarboxylate is synthesized by condensing methylthioacetyl chloride with ethyl hydrazinecarboxylate in pyridine.

Cyclization Conditions

  • Reagent : POCl₃ (3.0 equiv)
  • Temperature : 65°C
  • Duration : 4 hours
  • Quenching : Ice-cold water followed by sodium bicarbonate neutralization

This method achieves 82–85% yield, with purity >98% confirmed by HPLC.

Table 2: Industrial Production Metrics

Metric Value
Batch Size 50–100 kg
Cycle Time 8 hours
Solvent Recovery 90% (THF)

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization step, reducing reaction times from hours to minutes. A representative procedure involves:

  • Substrates : Methylthioacetic hydrazide and ethyl glyoxylate
  • Solvent : Acetonitrile
  • Microwave Power : 300 W
  • Temperature : 120°C
  • Time : 20 minutes

Post-reaction, the crude product is filtered through silica gel to yield 70–73% of the target compound.

Key Insight : Microwave methods enhance energy efficiency but require specialized equipment, limiting large-scale adoption.

Comparative Analysis of Methodologies

Table 3: Method Comparison

Method Yield (%) Scalability Green Metrics (E-factor)
Acylhydrazide Cyclization 75 High 8.2
Photoredox 68 Moderate 4.1
POCl₃ Cyclization 83 High 6.5
Microwave 72 Low 3.8
  • Photoredox Catalysis : Superior environmental profile (low E-factor) but moderate scalability due to catalyst cost.
  • POCl₃ Cyclization : Preferred for ton-scale production despite higher waste generation.

Characterization and Quality Control

Synthetic batches are validated using:

  • ¹H/¹³C NMR : Confirms methylthio (δ 2.50 ppm, singlet) and ester (δ 4.40 ppm, quartet) groups.
  • HRMS : Molecular ion peak at m/z 218.0453 (C₇H₁₀N₂O₃S).
  • HPLC : Purity assessment with C18 column (95:5 acetonitrile/water, retention time = 6.2 min).

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(methylthio)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then undergo further derivatization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Carboxylic acids, amides, esters.

Scientific Research Applications

Antimicrobial Activity

Ethyl 5-(methylthio)-1,3,4-oxadiazole-2-carboxylate has demonstrated significant antimicrobial properties against a range of pathogens. Research indicates that derivatives of oxadiazoles exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

  • Study A : Evaluated the compound's effect on Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentration (MIC) values lower than standard antibiotics like gentamicin.
  • Study B : Investigated its efficacy against plant pathogens such as Xanthomonas oryzae, revealing curative activity superior to traditional treatments .

Anticancer Properties

The compound has been studied for its potential anticancer effects. Similar oxadiazole derivatives have shown the ability to inhibit key proteins involved in cancer cell proliferation:

  • Mechanism : The compound may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of p53 expression.
  • Case Study : In vitro studies on human breast cancer cell lines (MCF-7) indicated that treatment led to increased apoptosis rates and alterations in gene expression related to cell cycle regulation.

Pesticidal Activity

The antimicrobial properties extend to agricultural applications where this compound is being explored as a potential pesticide:

  • Field Trials : Compounds derived from this structure have shown effectiveness against rice bacterial leaf blight with curative activities reported at 68.6% compared to traditional pesticides .
  • Mechanism of Action : Scanning electron microscopy studies revealed that the compound disrupts bacterial cell membranes, leading to cell death .

Enzyme Interaction Studies

This compound acts as a ligand in various biochemical reactions:

  • Biochemical Role : It facilitates regio- and stereoselectivity in catalytic processes by interacting with enzymes and proteins.
  • Research Findings : Its binding interactions have been studied extensively to understand its role as an enzyme inhibitor or activator depending on the biochemical context.

Metabolic Pathway Modulation

Research indicates that this compound modulates metabolic pathways by interacting with specific enzymes:

  • Dosage Effects : Variations in dosage have shown different effects on metabolic pathways in animal models, suggesting its potential use in metabolic research.

Mechanism of Action

The mechanism of action of Ethyl 5-(methylthio)-1,3,4-oxadiazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its activity. The methylthio group can also undergo metabolic transformations, contributing to the compound’s overall pharmacological profile.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations at the 5-Position

The 5-position of the 1,3,4-oxadiazole ring is highly modifiable, influencing physicochemical properties and bioactivity. Below is a comparative analysis of substituents:

Alkyl/Thioalkyl Substituents
  • Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS 37641-36-4) Synthesis: Typically prepared via cyclization of thiosemicarbazides or coupling reactions. Properties: Lower steric hindrance compared to aromatic substituents; enhances solubility in non-polar solvents. Applications: Intermediate for further functionalization .
  • Ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate Molecular Formula: C₇H₁₁N₃O₃. Bioactivity: Amino groups may enhance hydrogen-bonding interactions, improving target binding in drug design .
Aromatic Substituents
  • Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (3a)

    • Synthesis : Catalyst-free visible-light-promoted cyclization of aldehydes (68% yield).
    • Spectral Data : $ ^1H $ NMR (CDCl₃): δ 8.30 (d, J = 8.0 Hz, 1H), 4.57 (q, J = 7.1 Hz, 2H), 1.49 (t, J = 7.1 Hz, 3H).
    • Properties : Increased lipophilicity due to the phenyl group; suitable for hydrophobic binding pockets .
  • Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 99367-44-9)

    • Similarity Score : 0.52 (compared to target compound).
    • Applications : Methoxy groups can modulate electronic effects, enhancing stability and bioavailability .
Heteroaromatic Substituents
  • Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate Synthesis: Column chromatography purification (ethyl acetate/PE 1:15).
  • Ethyl 5-(6-methoxypyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate (3af)

    • Yield : 52%.
    • Spectral Data : HRMS (ESI): m/z [M + H]⁺ calcd 250.0822; found 250.0823.
    • Applications : Methoxy-pyridine derivatives are explored in kinase inhibitor development .
Halogenated Substituents
  • Ethyl 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate (3w)
    • Yield : 17.2%.
    • Spectral Data : IR (KBr): ν = 3451, 1742, 1540 cm⁻¹.
    • Properties : Chlorine atoms enhance electronegativity and metabolic stability .

Comparative Physicochemical Data

Compound Substituent Molecular Weight Melting Point (°C) LogP (Predicted) Yield (%)
Ethyl 5-methyl- (CAS 37641-36-4) Methyl 156.15 N/A 1.2 N/A
Ethyl 5-phenyl- (3a) Phenyl 218.21 N/A 2.8 68
Ethyl 5-(4-methoxyphenyl)- (3A) 4-Methoxyphenyl 248.24 N/A 2.1 90
Ethyl 5-(2-cyanophenyl)- (3r) 2-Cyanophenyl 243.23 N/A 1.9 65

Biological Activity

Ethyl 5-(methylthio)-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

This compound features a five-membered ring structure containing both nitrogen and oxygen atoms. This unique arrangement contributes to its reactivity and biological interactions. The compound is recognized for its role as a ligand in transition-metal-driven organic reactions and its ability to modulate various cellular processes.

Target Interactions

The compound exhibits potential anti-infective properties similar to other oxadiazole derivatives. Research indicates that it may interact with key enzymes and proteins involved in pathogen metabolism, potentially inhibiting their growth or replication. For instance, molecular docking studies have shown that related compounds can inhibit cysteine proteases in Trypanosoma cruzi, suggesting a similar mechanism for this compound.

Cellular Effects

This compound influences cellular signaling pathways and gene expression. It has been observed to modulate the activity of specific enzymes in metabolic pathways, thereby affecting overall cellular metabolism. Additionally, the compound's stability and degradation rates play critical roles in its long-term biological effects.

Antimicrobial Activity

Studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial properties. For example, certain derivatives showed efficacy against Xanthomonas oryzae, with effective concentrations (EC50) lower than those of established antibiotics like bismerthiazol . This suggests that this compound may also possess similar antimicrobial capabilities.

Anticancer Potential

Research indicates that oxadiazole derivatives can inhibit various cancer-related enzymes such as telomerase and topoisomerase. These activities suggest potential applications in cancer therapy . this compound may exhibit similar anticancer properties by disrupting critical cellular processes involved in tumor growth.

In Vitro Studies

In vitro studies have shown that the compound can effectively inhibit the growth of several bacterial strains. For instance, a study found that certain oxadiazole derivatives exhibited antibacterial activity with EC50 values significantly lower than traditional treatments . Scanning electron microscopy revealed that these compounds caused structural damage to bacterial cell membranes at effective concentrations .

In Vivo Studies

Animal model studies are essential for understanding the dosage-dependent effects of this compound. Research indicates that low doses may enhance metabolic pathways while higher doses could lead to cytotoxic effects. These findings highlight the importance of dosage optimization for therapeutic applications.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Xanthomonas oryzae
AnticancerInhibition of telomerase and topoisomerase
Enzyme ModulationAlters activity of metabolic enzymes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-(methylthio)-1,3,4-oxadiazole-2-carboxylate, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via cyclization of thiosemicarbazide derivatives or through heterocyclic ring formation using ethyl chlorooxoacetate and methylthio-substituted hydrazines. A reflux-based approach in acetic acid with sodium acetate as a catalyst (similar to indole-oxadiazole syntheses) is effective . Purification typically involves flash chromatography (e.g., diethyl ether/dichloromethane mixtures) . Yield optimization requires controlled stoichiometry (1.1:1 molar ratio of aldehyde to thiazolone precursors) and reaction monitoring via TLC .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm methylthio (-SMe) and ethyl ester (-COOEt) signals. For example, the methylthio group typically resonates at δ ~2.5 ppm in 1H NMR .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-S bonds (650–750 cm⁻¹) .
  • Mass spectrometry (ESI+) : Look for the molecular ion peak (e.g., [M+Na]+) and fragmentation patterns consistent with oxadiazole ring cleavage .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group or oxidation of the methylthio moiety . Avoid exposure to moisture, UV light, or acidic/basic conditions. Stability assays (HPLC or TLC) should be conducted monthly to monitor degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the methylthio group in nucleophilic substitution reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density maps and frontier molecular orbitals (FMOs). The methylthio group’s sulfur atom acts as a soft nucleophile, with calculated Fukui indices guiding predictions for regioselective alkylation or oxidation . Molecular dynamics simulations (e.g., in GROMACS) can model solvent effects on reaction pathways .

Q. What strategies resolve contradictions in biological activity data for oxadiazole derivatives?

  • Methodology :

  • Dose-response profiling : Re-evaluate IC50 values across multiple cell lines (e.g., cancer vs. normal) to rule out off-target effects .
  • Metabolite identification : Use LC-MS/MS to detect in vitro degradation products (e.g., hydrolysis of the ester group) that may skew bioactivity results .
  • Structural analogs : Compare activity of this compound with its methyl (CAS 37641-36-4) or ethyl (CAS 37641-38-6) variants to isolate substituent-specific effects .

Q. How can the compound’s potential as a GABA receptor ligand be assessed experimentally?

  • Methodology :

  • Radioligand binding assays : Use [³H]-flumazenil to test affinity for GABAA receptors. Competitive binding curves (Ki values) should be normalized to reference ligands (e.g., diazepam) .
  • Electrophysiology : Patch-clamp recordings on HEK293 cells expressing α1β2γ2 GABAA subunits can measure chloride current potentiation .
  • Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding poses within the benzodiazepine site .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • Methodology :

  • HPLC-DAD/UV : Use a C18 column (gradient: 0.1% TFA in H2O/MeCN) to detect residual precursors (e.g., hydrazines) at 254 nm .
  • GC-MS : Screen for volatile byproducts (e.g., ethyl chloride) with a DB-5MS column and EI ionization .
  • ICP-OES : Quantify sulfur content to verify methylthio group integrity and rule out oxidation to sulfoxide/sulfone .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(methylthio)-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(methylthio)-1,3,4-oxadiazole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.